molecular formula C8H13ClN4OS B3002930 C8H13ClN4OS CAS No. 1573547-10-0

C8H13ClN4OS

Cat. No.: B3002930
CAS No.: 1573547-10-0
M. Wt: 248.73
InChI Key: CZXALGVUNXKVLL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-[1-(methylsulfinyl)-2-propanyl]-2,4-pyrimidinediamine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-[1-(methylsulfinyl)-2-propanyl]-2,4-pyrimidinediamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

6-Chloro-N4-[1-(methylsulfinyl)-2-propanyl]-2,4-pyrimidinediamine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N4-[1-(methylsulfinyl)-2-propanyl]-2,4-pyrimidinediamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Chloro-N4-[1-(methylsulfinyl)-2-propanyl]-2,4-pyrimidinediamine include:

Uniqueness

The uniqueness of 6-Chloro-N4-[1-(methylsulfinyl)-2-propanyl]-2,4-pyrimidinediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS.ClH/c1-5-11-12-8(14-5)10-7(13)6-3-2-4-9-6;/h6,9H,2-4H2,1H3,(H,10,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXALGVUNXKVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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